Cas no 491867-83-5 (N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide)

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide is a versatile compound with significant advantages in organic synthesis. It features a unique 1,3-dioxole ring system, which enhances its reactivity and stability. The presence of a 4-phenylpiperazinyl moiety offers flexibility for further functionalization, making it a valuable intermediate in the preparation of complex organic molecules. This compound's structural diversity and reactivity make it an indispensable tool in chemical research and development.
N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide structure
491867-83-5 structure
Product name:N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide
CAS No:491867-83-5
MF:C19H21N3O3
MW:339.388344526291
MDL:MFCD02956299
CID:5026272

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide Chemical and Physical Properties

Names and Identifiers

    • BAS 08242316
    • N-BENZO[D]1,3-DIOXOLEN-5-YL-2-(4-PHENYLPIPERAZINYL)ETHANAMIDE
    • N-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide
    • N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide
    • MDL: MFCD02956299
    • Inchi: 1S/C19H21N3O3/c23-19(20-15-6-7-17-18(12-15)25-14-24-17)13-21-8-10-22(11-9-21)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,20,23)
    • InChI Key: UAXKRQAXOZDRBY-UHFFFAOYSA-N
    • SMILES: O=C(CN1CCN(C2C=CC=CC=2)CC1)NC1=CC=C2C(=C1)OCO2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 447
  • Topological Polar Surface Area: 54
  • XLogP3: 2.6

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB163780-10 g
N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide
491867-83-5
10g
€482.50 2023-05-08
abcr
AB163780-5g
N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide; .
491867-83-5
5g
€377.50 2024-06-10
abcr
AB163780-5 g
N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide
491867-83-5
5g
€377.50 2023-05-08
abcr
AB163780-1g
N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide; .
491867-83-5
1g
€211.30 2024-06-10
abcr
AB163780-1 g
N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide
491867-83-5
1g
€211.30 2023-05-08
abcr
AB163780-10g
N-Benzo[d]1,3-dioxolen-5-yl-2-(4-phenylpiperazinyl)ethanamide; .
491867-83-5
10g
€482.50 2024-06-10

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide Related Literature

Additional information on N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide

Introduction to N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide (CAS No. 491867-83-5)

N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide, a compound with the CAS number 491867-83-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structure of this molecule incorporates a benzo[D]1,3-dioxole moiety linked to an amide group, which is further substituted with a 4-phenylpiperazine ring. This unique structural arrangement imparts distinct pharmacological properties that have garnered attention from researchers exploring novel therapeutic agents.

The benzo[D]1,3-dioxole scaffold is known for its versatility in medicinal chemistry, often serving as a core structure in various bioactive compounds. Its aromatic system and heterocyclic nature contribute to its ability to interact with biological targets in multiple ways. In particular, the presence of the amide group in N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide suggests potential for modulation of enzyme activity and receptor binding. The 4-phenylpiperazine moiety is another key feature, as it is frequently found in drugs targeting central nervous system disorders due to its ability to modulate neurotransmitter systems.

Recent studies have highlighted the importance of this compound in the development of new pharmaceuticals. Researchers have been exploring its potential as a lead compound for drugs targeting neurological and psychiatric disorders. The combination of the benzo[D]1,3-dioxole and 4-phenylpiperazine moieties offers a unique pharmacophore that may interact with multiple receptors, providing a rationale for its use in complex therapeutic scenarios. Preclinical studies have demonstrated that derivatives of this class exhibit properties such as serotonin receptor antagonism and dopaminergic activity, which are crucial for treating conditions like depression and schizophrenia.

The synthesis of N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The benzo[D]1,3-dioxole ring is typically synthesized through cyclization reactions involving appropriately substituted precursors. Subsequent functionalization introduces the amide and piperazine groups, which are critical for the compound's biological activity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve the desired structural complexity efficiently.

One of the most compelling aspects of N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide is its potential for further derivatization. By modifying various functional groups within its structure, researchers can fine-tune its pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties. This flexibility makes it an attractive scaffold for structure-based drug design initiatives. Computational modeling and molecular docking studies have been instrumental in predicting how different derivatives might interact with biological targets, guiding the synthesis of promising candidates.

In vitro studies have provided valuable insights into the mechanism of action of N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide. These experiments have revealed that it can modulate multiple neurotransmitter systems, including serotonin and dopamine pathways. The compound's ability to interact with these systems suggests its potential use in treating conditions associated with imbalances in these neurotransmitters. Additionally, preliminary data indicate that it may possess anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases.

The pharmacokinetic profile of N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide is another area of active investigation. Understanding how the body processes this compound is essential for optimizing its therapeutic use. Studies have shown that it exhibits moderate oral bioavailability and undergoes metabolism via several pathways involving cytochrome P450 enzymes. This information is crucial for predicting potential drug-drug interactions and designing dosing regimens that maximize efficacy while minimizing side effects.

Future research directions for N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide include exploring its potential in clinical trials for various disorders. Given its promising preclinical data, it may serve as a foundation for developing new treatments for neurological and psychiatric conditions. Collaborative efforts between academic researchers and pharmaceutical companies are likely to accelerate progress in this area. Additionally, advancements in biocatalysis and green chemistry may offer more sustainable methods for synthesizing this compound and its derivatives.

The broader impact of this research extends beyond individual therapeutic applications. The development of novel compounds like N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide contributes to the growing arsenal of tools available for treating complex diseases. It also underscores the importance of interdisciplinary collaboration in pharmaceutical research, combining expertise from organic chemistry, medicinal chemistry, pharmacology, and computational biology. Such collaborations are essential for translating basic research findings into tangible benefits for patients worldwide.

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Amadis Chemical Company Limited
(CAS:491867-83-5)N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide
A1162264
Purity:99%/99%
Quantity:5g/10g
Price ($):224.0/286.0